molecular formula C12H12N2O2S B2861706 5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1,2-oxazole CAS No. 2180010-51-7

5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1,2-oxazole

Cat. No.: B2861706
CAS No.: 2180010-51-7
M. Wt: 248.3
InChI Key: XJJHIYNDFMXFFF-UHFFFAOYSA-N
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Description

5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1,2-oxazole is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of isoxazol-5-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

    Thiophene Derivatives: Compounds containing thiophene rings with various functional groups.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings and different substituents.

Uniqueness

5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1,2-oxazole is unique due to its specific combination of isoxazole, thiophene, and pyrrolidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

1,2-oxazol-5-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-12(11-1-4-13-16-11)14-5-2-9(7-14)10-3-6-17-8-10/h1,3-4,6,8-9H,2,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJHIYNDFMXFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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